molecular formula C12H15ClN2O B1468063 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 1247125-30-9

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No. B1468063
CAS RN: 1247125-30-9
M. Wt: 238.71 g/mol
InChI Key: TVRAZJGUUAUGMX-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known as 3-APMPA, is a novel synthetic compound with potential applications in scientific research. It is a derivative of the pyrrolidine class of compounds, which are known for their wide range of biological activities.

Scientific Research Applications

Nonlinear Optical Applications

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one and related compounds have been studied for their potential in nonlinear optical applications. Specifically, heterocyclic "push-pull" chromophores have been synthesized, characterized, and used to create chromophore monolayers. These layers have been analyzed using various techniques, highlighting the influence of chromophore molecular architecture and film growth methods on the film microstructure and optical/electrooptic response (Facchetti et al., 2006).

Molecular Docking and Structural Analysis

Extensive molecular docking and structural analyses have been conducted on compounds related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one. For example, a combined experimental and theoretical analysis was performed on a structurally similar compound, emphasizing its molecular structure, vibrational spectra, and HOMO-LUMO analysis. Additionally, the study evaluated the compound's nonlinear optical properties by determining its first and second hyperpolarizabilities, providing insights into its potential electronic and optical applications (ShanaParveen et al., 2016).

Synthesis and Reactivity Studies

The synthesis and reactivity of various compounds closely related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one have been extensively studied. These studies have explored the formation of different derivatives and their potential biological activities. For instance, novel synthesis methods have been developed for creating derivatives, leading to the exploration of their antibacterial and antifungal activities (Harano et al., 2007). Another study investigated the chemical transformations of 3-aminopyrrolidin-2-ones, revealing their reactivity with benzaldehyde to yield azomethines and their subsequent transformation into N-substituted 3-aminopyrrolidin-2-ones (Kostyuchenko et al., 2009).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAZJGUUAUGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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